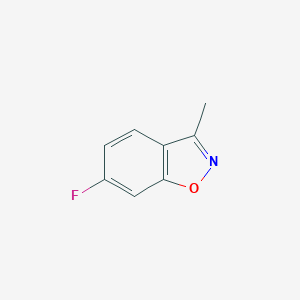

6-Fluoro-3-methyl-1,2-benzoxazole

Description

Structure

2D Structure

Properties

IUPAC Name |

6-fluoro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCUAJRDGGWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621050 | |

| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117933-03-6 | |

| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 6 Fluoro 3 Methyl 1,2 Benzoxazole

Established Synthetic Pathways to the 1,2-Benzoxazole Core

The construction of the 1,2-benzoxazole (also known as benzisoxazole) scaffold, the core of 6-fluoro-3-methyl-1,2-benzoxazole, relies on several foundational synthetic strategies. These methods typically involve the formation of the heterocyclic ring through cyclization reactions.

Cyclization Reactions Involving ortho-Aminophenols and Related Precursors

A prevalent and versatile method for synthesizing the benzoxazole (B165842) ring system is the condensation and subsequent cyclization of ortho-aminophenols with various electrophilic partners. chemicalbook.comrsc.org This approach is valued for its directness and the accessibility of the starting materials. rsc.org

Common strategies include:

Condensation with Aldehydes and Carboxylic Acids: o-Aminophenols can be reacted with aldehydes or carboxylic acids under various catalytic conditions to yield 2-substituted benzoxazoles. chemicalbook.comrsc.org For instance, samarium triflate has been used as a reusable acid catalyst for the condensation with aldehydes in aqueous media. organic-chemistry.org Similarly, catalysts like a palladium-supported magnetic solid acid nanocatalyst have been employed for reactions with aldehydes in the presence of an oxidant. rsc.org

Reaction with β-Diketones: The combination of a Brønsted acid and copper(I) iodide (CuI) can catalyze the cyclization of 2-aminophenols with β-diketones, accommodating a range of substituents on the aminophenol ring. organic-chemistry.org

Cyanating Agents: The reaction of o-aminophenols with cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid such as BF₃·Et₂O, provides a pathway to 2-aminobenzoxazoles. rsc.orgacs.org This method is noted for its operational simplicity and the use of non-toxic reagents. rsc.orgacs.org

Another significant pathway involves the intramolecular cyclization of ortho-substituted aryl oximes. chim.it This base-promoted ring closure is particularly efficient for producing 6-halo-substituted 1,2-benzisoxazoles. The reactivity of the starting ortho-substituted aryl oxime is dependent on the leaving group, with fluoro derivatives showing the highest reactivity. chim.it

Electrophilic Activation Approaches for Benzoxazole Core Formation

Modern synthetic methods often employ electrophilic activation to facilitate the formation of the benzoxazole core, particularly when using less reactive precursors like amides. mdpi.comnih.gov Amides are generally stable, but their activation opens new routes for heterocycle synthesis. mdpi.comnih.gov

A notable strategy involves the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides. mdpi.comnih.govnih.gov The proposed mechanism for this cascade reaction is as follows:

Amide Activation: The tertiary amide reacts with Tf₂O in the presence of a base like 2-fluoropyridine (B1216828) to form a highly reactive amidinium salt intermediate. mdpi.comnih.gov

Nucleophilic Attack: The amino group of an o-aminophenol acts as a nucleophile, attacking the activated amidinium carbon. mdpi.comnih.gov

Intramolecular Cyclization: This is followed by an intramolecular cyclization where the hydroxyl group attacks the electron-deficient carbon, leading to the formation of the oxazole (B20620) ring. mdpi.comnih.gov

Elimination: The final step involves elimination to yield the 2-substituted benzoxazole. mdpi.comnih.gov

This Tf₂O-promoted method is versatile, allowing for the synthesis of a wide array of functionalized benzoxazole derivatives under mild conditions. mdpi.comnih.gov

Targeted Synthesis of this compound and its Precursors

The specific synthesis of this compound and other fluorinated analogues requires tailored approaches that control regioselectivity and optimize reaction conditions for the fluorinated substrates. The incorporation of a fluorine atom can significantly influence the reactivity of precursors and the properties of the final compound. researchgate.netnih.gov

Optimized Reaction Conditions for Fluorinated Benzisoxazoles

The synthesis of 6-fluoro-1,2-benzisoxazoles has been efficiently achieved through the base-promoted ring closure of ortho-fluoro aryl oximes. chim.it A key precursor, an o-fluoro oxime, can be cyclized to the corresponding 6-fluoro-benzisoxazole derivative in good yield. chim.it

A "one-pot" method has also been developed for related compounds, such as 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. google.com This process starts with 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine (B1172632) hydrochloride. The use of an inorganic base, such as potassium hydroxide, serves both as the acid-binding agent for the oximation step and as the cyclization agent. This approach avoids the use of triethylamine, reducing environmental pollution, and simplifies the process by not requiring the isolation of the intermediate oxime. google.com

| Starting Material | Reagents | Conditions | Product | Key Features | Ref |

| o-Fluoro oxime | NaOH/H₂O | 95 °C | 6-Fluoro-benzisoxazole derivative | Efficient base-promoted ring closure. | chim.it |

| 4-(2,4-Difluorobenzoyl)-piperidine HCl | Hydroxylamine HCl, KOH | Methanol, 40-45 °C, 5-72 h | 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole HCl | "One-pot" synthesis, avoids triethylamine, high yield. | google.com |

Regioselective Functionalization and Intermediate Development

The development of intermediates is crucial for the regioselective synthesis of the target molecule. A common route to prepare the necessary o-fluoro oxime precursor for a 6-fluoro-benzisoxazole begins with a corresponding acid chloride. chim.it This is followed by a Friedel-Crafts reaction and subsequent oximation with hydroxylamine hydrochloride to generate the key intermediate. chim.it

The regioselectivity of the cyclization is demonstrated in syntheses starting from 2,4-difluorobenzoyl precursors. google.com During the base-induced cyclization, the fluorine atom at the ortho position to the carbonyl group is selectively displaced by the oxime oxygen, while the fluorine at the para position remains, yielding the 6-fluoro-1,2-benzisoxazole structure. google.com

Strategies for regioselective C-H functionalization on the benzoxazole ring system, while not always applied directly to the target molecule, inform potential pathways for intermediate development. For instance, palladium-catalyzed C-H ortho-arylation of 2-amidophenols has been shown to be directed by the amide group over the hydroxyl group, allowing for selective functionalization adjacent to the amide. nih.gov Such principles could be adapted to create specifically substituted precursors for fluorinated benzoxazoles.

Advanced Derivatization and Structural Modification of the 6-Fluoro-1,2-benzoxazole System

Once the 6-fluoro-1,2-benzoxazole core is synthesized, it can undergo further structural modifications to generate a variety of derivatives. These derivatizations often target the substituent at the 3-position or add new functional groups to the benzoxazole ring.

One direct method of derivatization involves reacting a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) intermediate with various substituted acid chlorides. nih.gov This allows for the introduction of diverse aromatic and heterocyclic moieties at the nitrogen of the piperidinyl group, creating a library of structurally related compounds. nih.gov Similarly, the 3-position can be functionalized by reacting a 6-fluoro-benzisoxazole with different alkyl chlorides. chim.it

More advanced strategies include molecular hybridization, where the benzoxazole scaffold is combined with other pharmacophoric groups. nih.gov This can involve linking the benzoxazole moiety to other heterocyclic systems, such as a 1,2,3-triazole ring, via an azide-alkyne Huisgen cycloaddition reaction. nih.gov

A novel technique for late-stage functionalization is the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction. mdpi.com This method can be used to introduce a fluorosulfate (B1228806) group onto a phenolic benzoxazole derivative. The reaction is operationally simple and proceeds with high efficiency, offering a powerful tool for modifying the properties of the parent molecule. mdpi.com

| Core Structure | Reagents | Modification Type | Purpose | Ref |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Substituted acid chlorides | N-Acylation of piperidine (B6355638) | Introduce diverse aromatic/heterocyclic groups. | nih.gov |

| 6-Fluoro-1,2-benzisoxazole | Alkyl chlorides | C3-Alkylation | Introduce various alkyl groups at the 3-position. | chim.it |

| 2-(4-Hydroxyphenyl)benzoxazole | SO₂F₂, DBU | SuFEx Reaction | Add a fluorosulfate group for late-stage functionalization. | mdpi.com |

| Thiopropargylated benzoxazole | Substituted azides, Copper sulphate | Azide-Alkyne Cycloaddition | Hybridization with a 1,2,3-triazole ring system. | nih.gov |

N-Substitution Strategies on Related Piperidinyl Derivatives

A pivotal strategy for derivatizing the benzoxazole core involves the introduction of a piperidinyl moiety, which serves as a versatile linker for further functionalization, particularly through N-substitution. Research on the analogous compound, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, offers significant insights into these strategies. This key intermediate is commonly prepared via the cyclization of a hydroxylamine with a 4-(2,4-difluorobenzoyl)-piperidine precursor. google.com

Once the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is in place, the secondary amine of the piperidine ring becomes a prime target for a wide array of substitution reactions. A common approach involves acylation by reacting the piperidinyl nitrogen with various substituted aromatic or heterocyclic acid chlorides. nih.gov This method allows for the systematic introduction of diverse functionalities, enabling the exploration of structure-activity relationships. nih.govresearchgate.net

The reaction typically proceeds under standard conditions, yielding a series of N-substituted amides. These modifications significantly alter the properties of the parent molecule. Studies reveal that introducing heterocyclic rings at this position can play a dominant role in the biological activity of the resulting compounds. nih.gov

Table 1: Examples of N-Substitution on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole nih.gov

| Entry | Reactant (R-CO-Cl) | Resulting Compound |

| 1 | 2-Chlorobenzoyl chloride | 1-(2-Chlorobenzoyl)-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine |

| 2 | 4-Chlorobenzoyl chloride | 1-(4-Chlorobenzoyl)-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine |

| 3 | 2-Nitrobenzoyl chloride | 1-(2-Nitrobenzoyl)-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine |

| 4 | Thiophene-2-carbonyl chloride | 1-(Thiophene-2-carbonyl)-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine |

Incorporation of Diverse Heterocyclic Moieties (e.g., piperazine (B1678402), triazole)

The hybridization of the fluoro-benzoxazole scaffold with other heterocyclic systems is a well-established strategy in medicinal chemistry to access novel chemical space. researchgate.net

Piperazine Incorporation: The piperazine moiety is a privileged scaffold frequently incorporated into drug candidates. researchgate.net A synthetic route to analogous 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrates a viable strategy. nih.gov The synthesis commences with the nitration of a corresponding fluorophenol. This is followed by a nucleophilic substitution reaction where the activated nitro-phenol is treated with an appropriate aryl piperazine. The final step involves the reductive cyclization of the nitro group and cyclization with an acetate (B1210297) source to form the 2-methyl-benzoxazole ring system. nih.govresearchgate.net This modular approach allows for the introduction of a wide variety of substituted aryl piperazines, creating a library of diverse compounds. nih.gov

Table 2: Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles nih.gov

| Starting Aryl Piperazine | Reagents and Conditions | Final Benzoxazole Product |

| 1-Phenylpiperazine | i) Refluxing toluene; ii) Acetic acid, trimethyl orthoacetate | 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)benzoxazole |

| 1-(4-Chlorophenyl)piperazine | i) Refluxing chlorobenzene; ii) Acetic acid, trimethyl orthoacetate | 6-(4-(4-Chlorophenyl)piperazin-1-yl)-5-fluoro-2-methylbenzoxazole |

| 1-(4-Fluorophenyl)piperazine | i) Refluxing toluene; ii) Acetic acid, trimethyl orthoacetate | 5-Fluoro-6-(4-(4-fluorophenyl)piperazin-1-yl)-2-methylbenzoxazole |

Triazole Incorporation: The 1,2,3-triazole ring is another valuable heterocyclic motif, often installed using highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov To create a this compound-triazole hybrid, one would first need to install either an azide (B81097) or a terminal alkyne functionality onto the benzoxazole core.

A general strategy involves preparing a propargylated benzoxazole. For instance, a 2-mercaptobenzoxazole (B50546) can be S-propargylated using propargyl bromide in the presence of a base. nih.gov This alkyne-functionalized benzoxazole can then be reacted with a variety of organic azides in a CuAAC reaction to yield the 1,4-disubstituted 1,2,3-triazole linked hybrid. This method is known for its high yields, mild reaction conditions, and broad substrate scope. nih.govnih.gov

Cascade Transformations for Enhanced Core Functionalization

While true cascade reactions for this compound are not explicitly documented, several highly efficient, one-pot procedures for the synthesis of the core benzoxazole and benzisoxazole rings are reported. These tandem processes achieve significant molecular complexity from simple precursors in a single operation, mirroring the efficiency of cascade transformations.

One such method involves the synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. The process combines oximation and cyclization in a single pot. It begins by dissolving 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent, followed by the addition of hydroxylamine hydrochloride and an inorganic base like an alkali metal hydroxide. This mixture is heated, allowing for the formation of an oxime intermediate which then undergoes an intramolecular nucleophilic cyclization, displacing the ortho-fluorine to form the benzisoxazole ring. The entire sequence is performed in one pot, simplifying the process and avoiding the isolation of intermediates. google.com

General methods for benzoxazole synthesis also include tandem procedures. For example, a sequential one-pot synthesis can be achieved through an initial aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org These efficient, multi-step, one-pot syntheses represent powerful strategies for the rapid construction and functionalization of the core benzoxazole scaffold.

Biological Activity and Pharmacological Potential of 6 Fluoro 3 Methyl 1,2 Benzoxazole Derivatives

Antimicrobial Efficacy

Benzoxazole (B165842) derivatives have demonstrated notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi.

The antibacterial potential of benzoxazole derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Studies on 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles have shown a broad spectrum of activity. nih.gov For instance, certain derivatives exhibited notable antibacterial action against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.gov In contrast, Gram-negative bacteria like Escherichia coli have been found to be more resistant, requiring significantly higher concentrations (200 µg/mL) for inhibition. researchgate.net

Research into metal complexes of 2-trifluoroacetonylbenzoxazole ligands also revealed potent effects, particularly against methicillin-resistant S. aureus (MRSA). mdpi.com One ligand and its Zinc(II) complex, along with a Copper(II) complex of another ligand, demonstrated a strong antibacterial activity with a MIC of 3.125 μM on the S. aureus MRSA strain. mdpi.com Other research has indicated that while some rhenium (I) tricarbonyl 2-pyridyl-1,2,3-triazole complexes were inactive against E. coli, a few showed activity against S. aureus with a MIC of 16 μg/mL. frontiersin.org

Table 1: Antibacterial Activity of Benzoxazole Derivatives

The antifungal properties of benzoxazole derivatives have been a significant area of investigation. A series of 2-(aryloxymethyl) benzoxazole derivatives were synthesized and evaluated for their fungicidal activities against eight agricultural phytopathogenic fungi. mdpi.com Among these, a derivative featuring a fluorine group demonstrated good antifungal activity against F. solani, A. solani, C. gloeosporioides, M. oryzae, and B. cinerea, with IC₅₀ values ranging from 15.98 to 32.78 μg/mL. mdpi.com Notably, some of these derivatives showed more potent inhibition of F. solani (IC₅₀ of 4.34–17.61 μg/mL) than the positive control, hymexazol (B17089) (IC₅₀ of 38.92 μg/mL). mdpi.com

Further studies on 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles also confirmed their antimycotic potential. One derivative was found to be particularly active against the yeast Candida albicans, with a MIC value of 12.5 µg/mL. nih.gov Newly synthesized N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) have also been screened against various Candida strains, showing promising anti-Candida activity. semanticscholar.org

Table 2: Antifungal Activity of Benzoxazole Derivatives

Antineoplastic and Antiproliferative Research

Derivatives of benzoxazole have emerged as promising candidates in cancer research, with studies demonstrating their ability to kill cancer cells, induce programmed cell death, and inhibit processes crucial for tumor growth.

The cytotoxic effects of benzoxazole derivatives have been tested against a panel of human cancer cell lines. A series of newly synthesized benzoxazole derivatives were evaluated for their anti-proliferative activities against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.govnih.gov A benzimidazole (B57391) derivative, se-182, also showed significant dose-dependent cytotoxic effects against lung carcinoma (A549), liver carcinoma (HepG2), breast carcinoma (MCF-7), and colorectal carcinoma (DLD-1) cell lines. jksus.org The IC₅₀ values for this compound against HepG2 and A549 cells were 15.58 µM and 15.80 µM, respectively. jksus.org

Other studies have investigated halogenated derivatives. A methyl 6-(dibromoacetyl) derivative of benzofuran (B130515) demonstrated pronounced cytotoxic effects against HepG2 and A549 cells, with IC₅₀ values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. nih.gov Fluorinated Schiff bases have also shown potent cytotoxic effects on the A549 lung cancer cell line, with one compound containing five fluorine atoms recording an IC₅₀ of 0.64 μM. nih.gov

Table 3: Cytotoxicity of Benzoxazole and Related Derivatives in Cancer Cell Lines

The anticancer activity of benzoxazole derivatives is often linked to their ability to induce apoptosis, or programmed cell death. One study found that a specific benzoxazole derivative arrested the growth of HepG2 liver cancer cells in the Pre-G1 phase of the cell cycle and induced apoptosis in 16.52% of the cells, a significant increase compared to the 0.67% in control cells. nih.gov This apoptotic effect was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Another line of research identified novel triazole-linked 2-phenyl benzoxazole derivatives as inducers of apoptosis. nih.gov These compounds function by inhibiting the activity of specific microRNAs (miR-2, miR-13, and miR-14) that normally suppress apoptosis. nih.gov This inhibition leads to increased caspase activity and triggers the caspase-dependent apoptotic pathway. nih.gov Furthermore, these compounds were found to increase the level of mitochondrial reactive oxygen species (ROS), which can also trigger cell death. nih.gov Studies on fluorinated aminophenylhydrazines on A549 lung cancer cells also confirmed that apoptosis induction, evidenced by cleaved caspase-3 expression and morphological changes like chromatin condensation, was an effective mechanism of cell death. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Targeting this process is a key strategy in cancer therapy. Certain benzoxazole derivatives have been specifically designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis. nih.govnih.gov

In one study, the most active benzoxazole derivatives significantly reduced VEGFR-2 protein concentrations. nih.gov The anti-angiogenic property of a lead compound was confirmed using a wound healing migration assay on Human Umbilical Vein Endothelial Cells (HUVEC). nih.govnih.gov The compound effectively reduced the proliferation and migratory potential of these endothelial cells, demonstrating its ability to inhibit the formation of new blood vessel networks that supply nutrients to tumors. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| 6-Fluoro-3-methyl-1,2-benzoxazole |

| 2-(aryloxymethyl) benzoxazole |

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles |

| 2-trifluoroacetonylbenzoxazole |

| Rhenium (I) tricarbonyl 2-pyridyl-1,2,3-triazole |

| N-phenacyl derivatives of 2-mercaptobenzoxazole |

| Benzimidazole derivative se-182 |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |

| Fluorinated Schiff bases |

| Triazole linked 2-phenyl benzoxazole |

| Fluorinated aminophenylhydrazines |

| Doxorubicin |

| Cisplatin |

| Hymexazol |

| Ciprofloxacin |

| Tetracycline |

| Streptomycin |

| Oxiconazole |

| Haloprogin |

| Gentamicin |

Prodrug Design and Bioreductive Activation Strategies

The prodrug approach is a strategic tool in medicinal chemistry used to overcome undesirable properties of a pharmacologically active drug, such as poor solubility or chemical instability. youtube.com This method involves chemically modifying the active drug to form an inactive derivative, or prodrug, which is then converted back to the active form within the body through enzymatic or chemical processes. youtube.comyoutube.com Common prodrug types include esters, phosphates, and amides, which can enhance properties like water solubility or intracellular targeting. youtube.comnih.gov

While the prodrug strategy is widely applied for various drug classes, including benzimidazole derivatives where it has been used to increase aqueous solubility by many thousands of folds, specific research into prodrug design and bioreductive activation for this compound derivatives is not extensively detailed in the current literature. nih.gov However, the principles of prodrug design, such as the synthesis of glycosyl benzoxazole analogs to improve activity, represent a viable strategy for future development of this class of compounds. nih.gov

Neuropharmacological Applications

The 1,2-benzoxazole (or benzisoxazole) nucleus is a key structural component in compounds targeting the central nervous system. Derivatives have shown significant promise in several neuropharmacological domains.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov Numerous benzoxazole and benzisoxazole derivatives have been synthesized and evaluated as potent AChE inhibitors. nih.govresearchgate.netnih.gov

In vitro studies have demonstrated that many of these compounds are potent inhibitors of both AChE and its related enzyme, butyrylcholinesterase (BChE). nih.gov For instance, a series of novel benzo[d]oxazole derivatives showed strong inhibitory activity, with some compounds exhibiting half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range. nih.gov Other research has identified benzisoxazole derivatives with N-benzylpiperidine moieties that display potent AChE inhibition with IC₅₀ values as low as 0.8 nM. nih.gov The benzisoxazole heterocycle is considered a suitable bioisosteric replacement for the benzoyl group found in other N-benzylpiperidine inhibitors. nih.gov

The inhibitory potential of these compounds is often significant, with some derivatives showing nanomolar inhibition constants (Ki) and activity levels superior to the reference drug rivastigmine. researchgate.net

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Benzoxazole Derivatives

| Compound Series | Target Enzyme | Reported Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Benzo[d]oxazole derivatives (e.g., 6a, 6j) | AChE | IC₅₀: 1.03 - 1.35 µM | nih.gov |

| Benzo[d]oxazole derivatives (e.g., 6a, 6j) | BChE | IC₅₀: 6.6 - 8.1 µM | nih.gov |

| 2-Aryl-6-carboxamide benzoxazole derivative (Compound 4) | AChE | Kᵢ: 0.024 ± 0.009 nM | researchgate.net |

| 2-Aryl-6-carboxamide benzoxazole derivative (Compound 4) | BChE | Kᵢ: 0.087 ± 0.017 nM | researchgate.net |

| Benzoxazole-oxadiazole analogues | AChE | IC₅₀: 5.80 ± 2.18 to 40.80 ± 5.90 µM | nih.gov |

| Benzoxazole-oxadiazole analogues | BChE | IC₅₀: 7.20 ± 2.30 to 42.60 ± 6.10 µM | nih.gov |

| N-benzylpiperidine benzisoxazoles (1b-j, o) | AChE | IC₅₀: 0.8 - 14 nM | nih.gov |

Dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors are crucial targets for treating neuropsychiatric disorders. nih.gov A dual antagonist effect on both D2 and 5-HT2A receptors is a key strategy for improving symptoms and reducing side effects in conditions like schizophrenia. Research has focused on developing multifunctional ligands based on the 6-fluoro-1,2-benzoxazole scaffold that can modulate these and other serotonin receptors.

One study developed a series of 6-fluoro-1,2-benzoxazole derivatives designed to act on both serotonin 5-HT2A and dopamine D2 receptors. These compounds were investigated for their potential to treat behavioral and psychological symptoms of dementia. The most promising compound from this series demonstrated substantial affinity for the target receptors and showed antipsychotic-like activity in animal models.

Epilepsy is a common neurological disorder, and the search for new anticonvulsant agents with improved efficacy continues. nih.gov Benzoxazole derivatives, particularly those incorporating a 1,2,4-triazolone or similar heterocyclic moiety, have been designed and synthesized to screen for anticonvulsant activities. nih.govresearchgate.netmdpi.com

These compounds are often evaluated using standard preclinical models, such as the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.govmdpi.comnih.gov The MES model is used to identify agents that prevent seizure spread, while the scPTZ model helps find drugs that can raise the seizure threshold. nih.gov

Several series of benzoxazole derivatives have shown significant anticonvulsant activity in these models. nih.govmdpi.comresearchgate.net For example, a novel series of benzoxazole derivatives containing a 1,2,4-triazolone moiety showed potent activity in the MES model, with one compound identified as particularly promising with a median effective dose (ED₅₀) of 22.0 mg/kg. nih.govresearchgate.net Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones identified a lead compound with potent activity against both MES- and PTZ-induced seizures, with ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively. mdpi.com The mechanism of action for some of these compounds is thought to involve the enhancement of γ-aminobutyric acid (GABA) levels in the brain. nih.govmdpi.com

Table 2: Anticonvulsant Activity of Benzoxazole Derivatives

| Compound Series | Seizure Model | Reported Activity (ED₅₀) | Reference |

|---|---|---|---|

| Benzoxazole-1,2,4-triazolone (Compound 5f) | MES | 22.0 mg/kg | nih.govresearchgate.net |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 4g) | MES | 23.7 mg/kg | mdpi.com |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 4g) | scPTZ | 18.9 mg/kg | mdpi.com |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | MES | 11.4 mg/kg | nih.govmdpi.com |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | scPTZ | 31.7 mg/kg | nih.govmdpi.com |

Other Biological Activities

The benzoxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a core for developing new anti-inflammatory agents. nih.govnih.gov Research has focused on designing derivatives that can selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, which is a strategy to reduce gastrointestinal side effects associated with traditional NSAIDs. nih.govderpharmachemica.com

Several series of 2-substituted benzoxazole derivatives have been synthesized and shown to possess potent anti-inflammatory activity. nih.gov Some compounds have demonstrated high selectivity for COX-2 inhibition. derpharmachemica.comnih.gov For example, certain methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were found to be highly selective for COX-2, with one compound being over 465-fold more selective for COX-2 than COX-1. derpharmachemica.com

In addition to COX inhibition, benzoxazole derivatives have been investigated for their ability to suppress pro-inflammatory cytokines like interleukin-6 (IL-6). nih.govnih.gov A series of benzoxazolone derivatives showed significant inhibitory activity against IL-6 production in vitro, with some compounds demonstrating IC₅₀ values in the low micromolar range. nih.gov These findings suggest that benzoxazole derivatives could be promising lead compounds for the development of novel anti-inflammatory agents. nih.govnih.govnih.gov The presence of a fluorine atom in the structure has been noted for its potential role in enhancing anti-inflammatory activity. nuph.edu.ua

Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound Series | Target/Assay | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzoxazolone derivative (Compound 3g) | IL-6 Inhibition | 5.09 ± 0.88 µM | nih.gov |

| Benzoxazolone derivative (Compound 3d) | IL-6 Inhibition | 5.43 ± 0.51 µM | nih.gov |

| Benzoxazolone derivative (Compound 3c) | IL-6 Inhibition | 10.14 ± 0.08 µM | nih.gov |

| Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates (Compound VIIc) | COX-2 Inhibition | 6.40 µg/mL | jocpr.com |

| Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates (Compound VIIb) | COX-2 Inhibition | 9.39 µg/mL | jocpr.com |

Antioxidant Potential

The antioxidant capacity of chemical compounds is crucial in combating oxidative stress, which is implicated in numerous pathological conditions. While the broader class of benzoxazole derivatives has been recognized for its antioxidant potential, specific research quantifying the activity of this compound derivatives is not extensively detailed in the available literature. researchgate.net However, studies on related heterocyclic structures provide valuable insights into the potential antioxidant properties conferred by the benzoxazole scaffold and fluorine substitution.

Benzoxazoles, in general, are among the heterocyclic compounds that have been investigated for a range of biological activities, including antioxidant effects. nih.gov The incorporation of a fluorine atom into heterocyclic scaffolds is a well-known strategy in medicinal chemistry to enhance biological activities, which may include antioxidant capacity. researchgate.netnih.gov For instance, studies on other fluoro-substituted benzazole compounds, such as 6-fluorobenzothiazole derivatives, have shown that these molecules can exhibit antioxidant activity when screened using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net Similarly, certain benzoxazole derivatives functionalized with a 2,4-dihydroxyphenyl moiety have demonstrated antioxidant properties, with the most active compound showing an IC₅₀ value of 0.214 µM in one study. nih.gov

Although direct experimental data for this compound is limited, the documented antioxidant activity of structurally similar compounds suggests that its derivatives could be promising candidates for further investigation as antioxidant agents.

Enzyme Inhibition Studies (e.g., Urease, DprE1)

Derivatives of this compound have been explored as inhibitors of various enzymes, a key strategy in the development of new therapeutic agents. The introduction of the fluoro group on the benzoxazole ring is often associated with enhanced inhibitory potential. researchgate.netnih.govmdpi.com

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a key target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. While specific studies on this compound derivatives are not detailed, research on structurally related fluoro-substituted heterocyclic scaffolds demonstrates significant urease inhibitory activity.

For example, a study on 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, which share a fused heterocyclic system, identified several potent urease inhibitors. nih.gov Analogs featuring strong electron-withdrawing groups showed notable efficacy, with IC₅₀ values ranging from 5.68 µM to over 81 µM, compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.37 ± 1.76 μM). nih.gov The most potent compounds in this series, such as analog 4i (IC₅₀ = 5.68 ± 1.66 μM) and 4o (IC₅₀ = 7.11 ± 1.24 μM), were significantly more active than the standard. nih.gov These findings suggest that the presence of a fluorine atom on a benzoxazole-like scaffold can contribute positively to urease inhibition.

Table 1: Urease Inhibitory Activity of Selected Fluoro-Substituted Oxazole (B20620) Derivatives This table presents data for structurally related compounds to infer the potential of the target scaffold.

| Compound | Description | Urease IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analog 4i | 6-fluoroimidazo[1,2-a]pyridine-oxazole derivative | 5.68 ± 1.66 | nih.gov |

| Analog 4o | 6-fluoroimidazo[1,2-a]pyridine-oxazole derivative | 7.11 ± 1.24 | nih.gov |

| Analog 4g | 6-fluoroimidazo[1,2-a]pyridine-oxazole derivative | 9.41 ± 1.19 | nih.gov |

| Analog 4h | 6-fluoroimidazo[1,2-a]pyridine-oxazole derivative | 10.45 ± 2.57 | nih.gov |

| Thiourea (Standard) | Standard Urease Inhibitor | 21.37 ± 1.76 | nih.gov |

DprE1 Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is an essential enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis, making it a critical target for the development of new anti-tuberculosis drugs. Novel hybrids combining 1,2,3-triazole and benzoxazole moieties have been designed and evaluated as potent inhibitors of DprE1. tandfonline.com

In a significant study, a series of 1,2,3-triazole-benzoxazole hybrids were synthesized and tested for their ability to inhibit DprE1. tandfonline.com Two compounds from this series, BOK-2 and BOK-3 , demonstrated noteworthy inhibition with IC₅₀ values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM, respectively. tandfonline.com The potency of these compounds is comparable to that of the standard DprE1 inhibitor TCA-1, which had an IC₅₀ value of 3.0 ± 0.2 μM in the same assay. tandfonline.com This research highlights the potential of the benzoxazole scaffold in designing effective DprE1 inhibitors for tuberculosis treatment. tandfonline.com

Table 2: DprE1 Enzyme Inhibition by 1,2,3-Triazole-Benzoxazole Hybrids

| Compound | Description | DprE1 IC₅₀ (µM) | Reference |

|---|---|---|---|

| BOK-2 | 1,2,3-Triazole-Benzoxazole Hybrid | 2.2 ± 0.1 | tandfonline.com |

| BOK-3 | 1,2,3-Triazole-Benzoxazole Hybrid | 3.0 ± 0.6 | tandfonline.com |

| TCA-1 (Standard) | Standard DprE1 Inhibitor | 3.0 ± 0.2 | tandfonline.com |

Mechanistic Insights and Structure Activity Relationship Sar Studies

Role of the Fluorine Atom in Metabolic Stability and Binding Affinity

The introduction of a fluorine atom into a molecular scaffold is a widely used strategy in drug design to enhance key pharmaceutical properties. In the context of benzazole compounds, fluorine's influence is multifaceted, stemming from its unique chemical characteristics. Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond; however, its atomic radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere. nih.gov

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The C-F bond is considerably stronger (approximately 105.4 kcal/mol) than a carbon-hydrogen (C-H) bond (approximately 98.8 kcal/mol), making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov Research on piperidine-based 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) inhibitors demonstrated that substituting a fluorine atom onto the molecule led to a five-fold increase in the half-life in mouse liver microsomes, a clear indicator of improved metabolic stability. nih.gov By blocking sites that are prone to metabolic attack, the fluorine atom can significantly improve a compound's pharmacokinetic profile.

Furthermore, the fluorine atom can play a crucial role in binding affinity. Its high electronegativity can lead to favorable electrostatic or dipole interactions with enzyme receptors. nih.gov In some contexts, such as with certain antibacterial agents, the presence of a fluorine atom at the 6-position has been shown to enhance potency by improving binding to the DNA gyrase complex and facilitating cell penetration. nih.gov This modification can also alter the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and reach its target.

Impact of Substituents on the Benzoxazole (B165842)/Benzisoxazole Core on Target Interactions

The biological activity of compounds featuring the 6-fluoro-1,2-benzisoxazole core can be dramatically altered by the nature and position of other substituents. SAR studies reveal that modifications to different parts of the molecule can tune its potency and selectivity for specific biological targets.

In a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives developed as antiproliferative agents, the key determinant of activity was the substituent attached to the piperidinyl nitrogen. nih.govresearchgate.net The core structure served as a scaffold, while the N-terminal substituent was responsible for the potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net SAR studies confirmed that attaching different heterocyclic rings to this position played a dominant role in the observed antiproliferative activity. nih.govresearchgate.net For example, derivatives featuring specific aromatic or heterocyclic groups showed significant potency, highlighting the importance of this substitution site for target interaction. nih.gov

The electronic properties of substituents, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), also have a profound effect. mdpi.com EWGs can increase the strength of aromatic stacking interactions through favorable electrostatic interactions between an electron-poor ring and an electron-rich π-face of an aromatic residue in a protein binding pocket. rsc.orgrsc.org Conversely, EDGs like methyl groups can increase hydrophobicity and alter bioavailability and receptor interactions. mdpi.com In studies of benzoxazole hybrids as inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis, substitutions on a phenyl ring attached to the core scaffold significantly influenced potency. nih.gov The introduction of an amide functionality and specific substitutions at the ortho position of the phenyl ring led to a two-fold increase in inhibitory activity compared to parent compounds. nih.gov

The following table summarizes SAR findings for a series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, illustrating the impact of the N-terminal substituent on antiproliferative activity against the HT-29 human colon cancer cell line.

| Compound | Substituent (R-group on Piperidinyl Nitrogen) | IC₅₀ (μM) against HT-29 Cells |

|---|---|---|

| 5a | Benzoyl | 0.08 |

| 5d | Thiophene-2-carbonyl | 0.04 |

| 5k | Indole-3-carbonyl | 0.06 |

| Doxorubicin (Control) | - | 0.12 |

Data derived from research on novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents. nih.govresearchgate.net

Molecular Recognition and Binding Affinity Profiles

The molecular recognition of 6-fluoro-1,2-benzoxazole derivatives by their biological targets is a direct result of their three-dimensional structure and the chemical properties of their substituents. The binding affinity, often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), is a critical measure of a compound's potency.

For the series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, potent antiproliferative activity was observed against a panel of human carcinoma cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). nih.gov Compounds 5a, 5d, and 5k, in particular, demonstrated IC₅₀ values in the nanomolar range, indicating high binding affinity to their cellular targets. nih.gov

In other studies, benzoxazole derivatives have been designed as high-affinity ligands for different targets. For instance, a series of benzoxazole derivatives were evaluated as agonists for melatonin (B1676174) receptors MT₁ and MT₂. nih.gov Their binding affinity was determined using radioligand assays, which measure the displacement of a known radioactive ligand from the receptor, allowing for the calculation of Kᵢ values. nih.gov Similarly, research on benzothiazole (B30560) derivatives—a structurally related class of compounds—as probes for tau protein aggregates found that ligands could be developed with binding affinities ranging from the micromolar to the sub-nanomolar level (Kᵢ = >1.5 μM to 0.46 nM). rsc.org

This demonstrates that the benzoxazole/benzisoxazole core is a versatile scaffold that can be adapted to achieve high-affinity binding to a wide range of biological targets, from enzymes to G-protein coupled receptors.

Elucidation of Mechanisms of Action at the Molecular Level

Understanding the mechanism of action at the molecular level involves identifying the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the compound and its target protein.

Detailed mechanistic studies on 1,2,3-triazole-benzoxazole hybrids targeting the DprE1 enzyme of Mycobacterium tuberculosis provide a clear example. nih.gov The DprE1 protein's binding pocket is characterized by three distinct regions: a head, a trunk, and a tail. nih.gov The mechanism of inhibition involves the ligand binding within this pocket, supported by the presence of a flavin adenine (B156593) dinucleotide (FAD) cofactor. The head region forms a hydrophobic cavity, the trunk is flanked by FAD and key residues, and the flexible tail contains crucial amino acids for binding. nih.gov The potency of the benzoxazole inhibitors is determined by how well their substituents can form favorable interactions within these specific sub-regions of the binding pocket. nih.gov

In another context, the fluorine atom on the benzazole ring has been shown to improve the binding to DNA gyrase. nih.gov This suggests a mechanism where the electronegative fluorine atom forms a key interaction with the enzyme-DNA complex, stabilizing it and preventing DNA replication, which is a common mechanism for fluoroquinolone antibiotics. nih.gov Furthermore, computational studies using methods like Fragment Molecular Orbital (FMO) analysis can elucidate the specific contributions of different parts of a molecule to the binding energy. mdpi.com This method can calculate pair-interaction energies between the ligand and individual amino acid residues, revealing, for example, that electrostatic energy and charge transfer with hinge region residues can be critical determinants of inhibitory activity. mdpi.com

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. ijpsdronline.com This method is crucial for understanding the basis of a drug's mechanism of action. For the benzoxazole (B165842) scaffold, docking studies have been instrumental in elucidating how these molecules fit into the active sites of various enzymes. nih.govmdpi.com The benzoxazole ring itself, being planar and aromatic, often participates in π-stacking and hydrophobic interactions within the protein's binding pocket. mdpi.com

The specific substituents of 6-Fluoro-3-methyl-1,2-benzoxazole play a defined role in these interactions:

6-Fluoro Group: The fluorine atom is a small, highly electronegative substituent that can significantly enhance binding affinity. tandfonline.com It can act as a hydrogen bond acceptor and participate in favorable electrostatic or dipole interactions. nih.govacs.org Its presence can also increase lipophilicity, which may improve cell membrane penetration. researchgate.net In studies of other fluorinated benzazoles, the fluorine moiety was found to be essential for potent biological activity, with its removal or replacement diminishing the inhibitory effect. nih.gov

Docking studies on related benzoxazole derivatives have successfully predicted their binding modes. For instance, novel benzoxazole-benzamide conjugates were docked into the ATP binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov The results showed that the core scaffold made key hydrogen bonds and hydrophobic contacts, guiding the synthesis of potent inhibitors. nih.govnih.gov Similarly, docking simulations of benzoxazoles against DNA gyrase helped to explain their antibacterial activity. nih.gov

| Compound Series | Target Protein | Key Interactions Observed | Reference |

| Benzoxazole-Benzamide Conjugates | VEGFR-2 (4ASD) | H-bonding with Cys919, hydrophobic interactions with Val848, Ala866, Leu1035. | nih.govnih.gov |

| 2-Substituted Benzoxazoles | DNA Gyrase (1KZN) | Intermolecular interactions within the chlorobiocin binding site. | nih.gov |

| Thymoquinone-derived Benzoxazoles | Topoisomerase II | π-stacking, hydrogen bonds via oxygen and nitrogen atoms. | mdpi.com |

| Benzoxazole derivatives | Acetylcholinesterase (AChE) | Cationic, hydrogen bonding, and hydrophobic interactions. | nih.gov |

This table summarizes findings from molecular docking studies on various benzoxazole derivatives, illustrating the common interaction patterns that would be relevant for this compound.

Molecular Dynamics Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

For benzoxazole derivatives, MD simulations have been used to:

Assess Complex Stability: By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it drifts away. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored; a stable RMSD value over time suggests a stable complex. researchgate.netresearchgate.net

Analyze Conformational Flexibility: MD can reveal how the ligand and protein adapt to each other. This is particularly important for understanding induced-fit binding, where the protein changes shape to accommodate the ligand.

Refine Binding Poses: The dynamic nature of MD can help refine the initial binding pose obtained from docking, leading to a more accurate representation of the ligand-protein interaction.

In a study on benzoxazole derivatives as potential mTOR inhibitors, MD simulations over 150 nanoseconds confirmed the stable binding of the most potent compounds within the active site. researchgate.netresearchgate.net Likewise, simulations of a benzoxazole derivative targeting the SOCS-2 protein showed that the complex remained stable, supporting its potential as an anti-cancer agent. researchgate.net These studies underscore the importance of MD in validating the results of molecular docking and providing a deeper understanding of the dynamic nature of molecular recognition.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netresearchgate.net These methods can calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

For this compound, DFT studies would be crucial for understanding:

Electronic Structure: The calculations can reveal how the electron-withdrawing fluorine atom and the electron-donating methyl group influence the electron distribution across the benzoxazole ring system. This affects the molecule's polarity, solubility, and ability to interact with polar residues in a protein active site.

Reactivity: The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. DFT can predict sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, which is vital for understanding potential metabolic pathways. researchgate.net

Spectroscopic Properties: DFT can also be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural characterization of newly synthesized compounds. acs.org

Studies on similar benzoxazole derivatives have used DFT to correlate calculated electronic parameters with observed biological activity, providing a rational basis for structure-activity relationships. researchgate.netresearchgate.net

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target. nih.gov Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new molecules that are likely to be active. ijrpr.comnih.gov

The benzoxazole scaffold is a common element in pharmacophore models for various targets, including cancer and microbial enzymes. nih.govnih.gov For this compound, the key pharmacophoric features would include:

An aromatic ring (the benzene (B151609) portion of the scaffold).

A hydrogen bond acceptor (the nitrogen and/or oxygen of the oxazole (B20620) ring).

A halogen bond donor/hydrophobic feature (the 6-fluoro group).

A hydrophobic feature (the 3-methyl group).

In one study, two distinct pharmacophore models were generated for benzoxazole derivatives to distinguish between compounds that were cytotoxic to cancerous HeLa cells versus non-cancerous L929 cells. nih.gov This allowed for the identification of features conferring selective cytotoxicity. Another study on VEGFR-2 inhibitors used a pharmacophore model to successfully identify new inhibitor scaffolds. ijrpr.comtandfonline.com These examples show how a molecule like this compound could be used as a template to build a pharmacophore model for virtual screening campaigns.

| Pharmacophore Model | Target/Activity | Key Features Identified | Reference |

| Anticancer (HeLa cells) | Cytotoxicity | Hydrogen Bond Acceptors, Hydrophobic features, Aromatic Rings. | nih.gov |

| VEGFR-2 Inhibition | Anticancer | Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Aromatic Ring. | nih.govijrpr.com |

| Akt2 Inhibition | Anticancer | 3 H-Bond Acceptors, 1 H-Bond Donor, 1 Hydrophobic Group, 1 Positive Ionic Charge. | nih.gov |

This table highlights key features from pharmacophore models developed for various benzoxazole-related activities, demonstrating the utility of this approach in drug discovery.

Structure-Based Drug Design Principles Applied to Benzoxazole Scaffolds

Structure-based drug design (SBDD) is an iterative process that leverages the three-dimensional structure of a biological target to design and optimize inhibitors. nih.gov The computational methods described above are the core components of the SBDD workflow.

The application of SBDD to the benzoxazole scaffold typically follows these steps:

Target Identification and Validation: A protein target critical to a disease process is identified, and its 3D structure is determined (e.g., via X-ray crystallography).

Initial Hit Identification: A starting point, such as a simple benzoxazole derivative, is identified through screening or by using a fragment-based approach.

Docking and Scoring: The initial hit is docked into the protein's active site to predict its binding mode and affinity.

Iterative Optimization: Guided by the docking results and ligand-protein interaction analysis, medicinal chemists synthesize new derivatives with modifications designed to improve binding. For example, if docking reveals an empty hydrophobic pocket near the 6-position of the benzoxazole ring, a larger hydrophobic group might be added. The role of the fluorine atom in forming specific interactions can be explored and optimized. nih.govresearchgate.net

Dynamic and Electronic Analysis: MD simulations and DFT calculations are used to validate the stability of the new designs and to understand their electronic properties.

Biological Testing: The newly synthesized compounds are tested for their biological activity, and the results feed back into the design cycle.

This iterative cycle has been successfully applied to develop potent benzoxazole-based inhibitors for targets ranging from bacterial enzymes to human kinases involved in cancer. researchgate.netnih.govresearchgate.net The versatility of the benzoxazole ring, combined with the power of computational tools, makes it a highly valuable scaffold for the continued development of novel therapeutics. researchgate.net

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of a related compound, 6-nitro-1,3-benzoxazole, shows distinct signals for the aromatic protons. chemicalbook.com For 6-fluoro-3-methyl-1,2-benzoxazole, one would expect to see characteristic shifts for the methyl group protons and the aromatic protons on the benzene (B151609) ring, with coupling patterns influenced by the fluorine atom. For instance, in a similar benzoxazole (B165842) derivative, aromatic protons appear as multiplets in the range of δ 7.57-8.10 ppm, while methyl protons show a singlet around δ 3.93 ppm. beilstein-journals.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. In a related benzoxazole compound, the carbon atoms of the benzene ring appear in the range of δ 110-150 ppm, while the methyl carbon gives a signal at a higher field. chemicalbook.com For this compound, the carbon atoms bonded to or near the fluorine atom would exhibit splitting due to C-F coupling, a key diagnostic feature. For example, in a similar fluorinated benzoxazole, carbon signals appear at δ 160.4, 158.7, 136.4, 130.1, 128.7 (quadruplet), 128.6, 65.9, 54.3, and 52.3 ppm. beilstein-journals.org

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ | ~2.5 (s) | ~15 |

| Aromatic CH | 7.0-7.8 (m) | 100-165 |

| C-F | - | ~160 (d) |

| C=N | - | ~155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

C=N Stretch: The carbon-nitrogen double bond in the oxazole (B20620) ring typically absorbs in the region of 1650-1550 cm⁻¹.

Aromatic C=C Stretch: The benzene ring will show characteristic absorptions in the 1600-1450 cm⁻¹ range. vscht.cz

C-F Stretch: A strong absorption band due to the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the methyl C-H stretch appears just below 3000 cm⁻¹. libretexts.orgopenstax.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 vscht.cz |

| Methyl C-H | Stretch | 2960-2850 libretexts.org |

| C=N (oxazole ring) | Stretch | 1650-1550 |

| Aromatic C=C | Stretch | 1600-1450 vscht.cz |

| C-F | Stretch | 1250-1000 |

Mass Spectrometry (MS, HRMS, LC/MS, MALDI-FTMS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₈H₆FNO), the expected exact mass is approximately 151.0433 g/mol . molport.com Mass spectrometry experiments would confirm this molecular weight. Fragmentation analysis can provide further structural information. For instance, the mass spectra of related 3-methyl-1,2-benzisoxazole isomers show characteristic fragmentation patterns, including the loss of CO and CHO radicals, which helps in differentiating between isomers. researchgate.netresearchgate.net Techniques like LC/MS combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing complex mixtures and confirming the identity of the target compound. bldpharm.combldpharm.combldpharm.com

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value |

| MS | Molecular Ion Peak (M⁺) | m/z 151 |

| HRMS | Exact Mass | 151.0433 molport.com |

| MS/MS | Fragmentation Pattern | Loss of CO, HCN, CH₃CN |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification and assessment of the purity of synthesized compounds.

Silica Gel Column Chromatography

Silica gel column chromatography is a standard method for purifying organic compounds. beilstein-journals.org For the purification of this compound, a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) would likely be employed to separate the desired product from reaction byproducts and starting materials. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-performance liquid chromatography (HPLC) is a highly sensitive technique used to determine the purity of a compound. bldpharm.combldpharm.combldpharm.com An HPLC analysis of this compound would typically show a single major peak, with the purity often reported as a percentage based on the peak area. A typical purity level for a well-purified compound would be ≥97%. chemscene.com

Applications in Advanced Materials and Chemical Probes

Fluorescent Probes for Biological Sensing

Benzoxazole (B165842) and its isostere, benzothiazole (B30560), are prominent pharmacophores and fluorophores used in the design of probes for biological targets. Their derivatives are engineered to exhibit changes in their fluorescence properties—such as intensity or wavelength—upon interaction with specific analytes, enabling sensitive detection.

For pH and Metal Cations: Fluorescent chemosensors are crucial for detecting and imaging metal ions in biological systems, as ion imbalances are linked to various diseases. mdpi.com Small-molecule sensors typically consist of a fluorophore linked to a recognition domain that selectively binds a target metal ion. nih.gov The benzoxazole core, with its nitrogen and oxygen atoms, can serve as a coordinating ligand for metal ions. sci-hub.st The design of these sensors requires careful selection of fluorophores (like coumarin, fluorescein, or rhodamine) and ligands to ensure high brightness, selectivity, and appropriate photophysical properties for biological imaging. nih.gov While specific probes based on 6-fluoro-3-methyl-1,2-benzoxazole are not extensively documented, the general principle involves the metal ion interacting with the benzoxazole moiety, leading to a detectable change in fluorescence. sci-hub.st

For DNA: Benzoxazole derivatives are recognized as promising fluorescent probes for nucleic acids, offering a potentially safer alternative to mutagenic dyes like ethidium (B1194527) bromide. periodikos.com.br These compounds exhibit favorable photoluminescent properties, including significant fluorescence enhancement upon binding to DNA. periodikos.com.br The interaction mechanism can vary. For example, studies on certain benzoxazole derivatives show that at low DNA concentrations, the probe may bind externally, while at higher concentrations, it can intercalate between the DNA base pairs. This intercalation restricts the molecular motion of the probe, leading to a blue shift and an increase in fluorescence intensity. periodikos.com.br

| Probe Type | Target | Observed Fluorescence Change Upon Binding | Reference |

| Benzoxazole Derivatives | Calf Thymus DNA (CT-DNA) | Enhancement in emission intensity, blue shift. | periodikos.com.br |

| Naphthoxazole Derivatives | Calf Thymus DNA (CT-DNA) | Increased fluorescence emission intensity. | periodikos.com.br |

| Oxazole (B20620) Yellow (YO) | DNA | Significant fluorescence enhancement. | periodikos.com.br |

For α-Synuclein: The aggregation of proteins like α-synuclein is a hallmark of neurodegenerative diseases such as Parkinson's disease. cam.ac.uknih.gov Developing fluorescent probes to detect these aggregates is a key goal for disease diagnosis and research. nih.govnih.gov Benzothiazole derivatives, which are structurally similar to benzoxazoles, have been extensively developed for this purpose. nih.govnih.gov These probes are designed as "push-pull" systems whose fluorescence intensity increases significantly upon binding to α-synuclein aggregates. nih.gov For instance, a library of 2-styrylbenzothiazoles was developed to identify compounds with high affinity and selectivity for α-synuclein fibrils over other protein aggregates like amyloid-β. nih.gov The inclusion of a fluorine atom on the benzothiazole ring, as in the probe MFSB, was shown to enhance binding affinity. nih.gov This highlights the potential role of fluorinated benzoxazole scaffolds in creating next-generation probes for neurodegenerative disease markers.

| Probe | Target Aggregate(s) | Binding Affinity (Kd or Ki) | Reference |

| PP-BTA derivatives | α-synuclein, Amyloid-β (1-42) | Kd = 48-353 nM (for α-syn) | nih.gov |

| PFSB | α-synuclein | Ki = 25.4 ± 2.3 nM | nih.gov |

| MFSB | α-synuclein | Ki = 10.3 ± 4.7 nM | nih.gov |

Catalytic and Ligand Applications in Asymmetric Synthesis

The development of efficient and selective chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov While catalysis is not a primary application for simple benzoxazoles, related heterocyclic structures containing the oxazole motif are integral to highly effective ligands. nih.gov

P-chiral phosphorus ligands based on a 2,3-dihydrobenzo[d] periodikos.com.brnih.govoxaphosphole motif—a structure containing a benzoxazole-like core—have been developed. nih.gov These ligands are notable for their conformational rigidity and the tunability of their steric and electronic properties. They have proven to be exceptionally effective in various transition-metal-catalyzed asymmetric reactions, including hydrogenations, leading to chiral alcohols, amines, and amino acids with excellent enantioselectivities and high turnover numbers. nih.gov The success of these related structures suggests that a chiral derivative of this compound could potentially be developed into a novel ligand for asymmetric transformations. The fluorine atom could further modulate the ligand's electronic properties, potentially influencing the catalyst's activity and selectivity.

Photonic Materials and Optoelectronic Applications

Benzoxazole derivatives are recognized for their unique chemical and photophysical properties, making them attractive for applications in materials science. cymitquimica.com The benzoxazole ring system is a versatile fluorophore, and modifications to its structure can tune its optical properties. periodikos.com.br The presence of a fluorine atom, as in this compound, can enhance properties like lipophilicity and influence electronic characteristics, which is of interest for creating novel materials. cymitquimica.com

Compounds with these structural motifs are investigated for their potential use in optoelectronic devices, where materials that can efficiently emit or respond to light are required. The inherent fluorescence of the benzoxazole core is a key feature. Research into related derivatives has shown they possess promising photoluminescent properties, which are fundamental for applications such as organic light-emitting diodes (OLEDs) or optical sensors. periodikos.com.br The ability to synthesize a wide array of derivatives allows for the fine-tuning of properties to create materials tailored for specific photonic applications. cymitquimica.com

Future Perspectives and Research Directions

Development of Novel Analogues with Enhanced Bioactivity and Selectivity

The benzoxazole (B165842) scaffold is a versatile foundation in medicinal chemistry, known for its presence in various biologically active compounds. nih.gov Future research will undoubtedly focus on the rational design and synthesis of novel analogues of 6-fluoro-1,2-benzoxazole to enhance their bioactivity and selectivity against specific biological targets. The inclusion of a fluorine atom in the 6-position is a strategic choice, as fluorine substitution can significantly alter the physicochemical and biological properties of molecules, often leading to improved metabolic stability and binding affinity. researchgate.net

The development of new derivatives will likely involve modifications at various positions of the benzoxazole ring system. For instance, the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides has been explored, demonstrating the potential for creating new chemical entities with diverse biological activities. researchgate.net Research has shown that substitutions on the benzoxazole nucleus can produce a wide array of compounds with varied pharmacological effects.

Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of these new analogues. For example, in a series of 4-chloro-1,3-benzoxazole derivatives, specific substitutions led to significant antimicrobial and antioxidant activity. biotech-asia.org Similarly, studies on N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have highlighted the importance of the substituent at the N-terminal for antiproliferative activity. The exploration of different substituents, such as aromatic and heterocyclic rings, will continue to be a key strategy.

Future efforts will also likely focus on creating hybrid molecules that combine the 6-fluoro-1,2-benzoxazole core with other pharmacophores to achieve synergistic effects or multi-target activity. This approach has been successful in developing potent anticancer agents by creating benzoxazole-benzamide conjugates. nih.gov

Table 1: Examples of Benzoxazole Derivatives and Their Bioactivity

| Compound Class | Specific Derivative Example | Biological Activity | Key Findings |

| 4-Chloro-1,3-benzoxazole Derivatives | Compounds 5a, 5b, 5d, 5e, 5g, 5h | Antimicrobial, Antifungal, Antioxidant | Showed appreciable activity and over 70% cell viability. biotech-asia.org |

| Benzoxazole-based hydrazone derivatives | N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide (3g) | Antiglioma | Exhibited selective and notable anticancer activity against C6 rat glioma cell lines. |

| 2-thioacetamide linked benzoxazole-benzamide conjugates | Compounds 1, 9–12 and 15 | Antitumor, VEGFR-2 inhibition | Showed excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov |

Exploration of New Therapeutic Targets for 6-Fluoro-3-methyl-1,2-benzoxazole Derivatives

The broad spectrum of biological activities reported for benzoxazole derivatives suggests that they interact with a wide range of cellular targets. nih.gov A key area of future research will be the identification and validation of new therapeutic targets for 6-fluoro-1,2-benzoxazole compounds. This will not only expand their therapeutic potential but also provide deeper insights into their mechanisms of action.

Currently, benzoxazole derivatives are known to target several key proteins involved in cancer and infectious diseases. nih.gov For example, they have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in angiogenesis and cancer therapy. nih.govnih.gov Other identified targets in cancer include Aurora B kinase, cyclooxygenase-2 (COX-2), and topoisomerase II.

The exploration of new targets could extend to other disease areas. Given their reported anti-inflammatory, antiviral, and neuroprotective effects, potential targets could include enzymes and receptors involved in inflammatory pathways, viral replication, and neurodegenerative diseases. nih.govresearchgate.net For instance, certain benzoxazole derivatives have shown acetylcholinesterase inhibitory effects, suggesting potential for Alzheimer's disease treatment.

Table 2: Potential Therapeutic Targets for Benzoxazole Derivatives

| Therapeutic Area | Target | Significance |

| Cancer | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Key regulator of angiogenesis, a hallmark of cancer. nih.govnih.gov |

| Cancer | Aurora B kinase | Essential for cell division, often overexpressed in tumors. |

| Cancer | Cyclooxygenase-2 (COX-2) | Involved in inflammation and cancer progression. |

| Cancer | Topoisomerase II | Crucial for DNA replication in rapidly dividing cancer cells. |

| Neurological Disorders | Acetylcholinesterase (AChE) | Target for symptomatic treatment of Alzheimer's disease. |

| Infectious Diseases | Fungal 14α-demethylase | An essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi. acs.org |

Green Chemistry Approaches in Synthetic Methodologies

The synthesis of benzoxazole derivatives has traditionally involved methods that may not align with the principles of green chemistry. Future research will increasingly focus on developing environmentally benign and efficient synthetic routes. This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. rsc.org

Several green chemistry approaches for benzoxazole synthesis have already been reported. One such method involves the use of a reusable Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions. acs.org This method offers high yields and allows for the easy recovery and reuse of the catalyst. Another approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid, enabling the reaction to proceed under solvent-free sonication with a shorter reaction time. rsc.org

The use of water as a solvent is another promising green approach. For instance, the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes has been achieved in an aqueous medium using samarium triflate as a reusable acid catalyst. organic-chemistry.org Metal-catalyzed reactions, such as those using copper or iron catalysts, are also being developed to provide efficient and environmentally friendly pathways to 2-substituted benzoxazoles. rsc.orgorganic-chemistry.org These methods often feature recyclable catalysts and facile workup procedures. rsc.org

Future work in this area will likely involve the discovery of new catalysts, the optimization of reaction conditions to minimize waste, and the use of bio-based starting materials.

Advanced Computational Methodologies for Expedited Drug Discovery

Advanced computational methodologies are poised to play an increasingly significant role in accelerating the discovery and development of 6-fluoro-1,2-benzoxazole-based drugs. In silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes, affinity, and potential activity of novel compounds before they are synthesized. biotech-asia.orgmdpi.com

Molecular docking, for example, has been used to predict the binding interactions of benzoxazole derivatives with therapeutic targets like VEGFR-2, helping to explain their biological activity and guide the design of more potent inhibitors. nih.gov These computational models can screen large virtual libraries of compounds, prioritizing those with the highest predicted affinity and best pharmacokinetic properties for synthesis and biological evaluation. mdpi.com

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. This early assessment of drug-likeness can help to reduce the attrition rate of drug candidates in later stages of development. For instance, in silico evaluation of Lipinski's rule of five can provide an early indication of a compound's potential oral bioavailability.

The integration of artificial intelligence and machine learning algorithms into the drug discovery pipeline will further enhance these capabilities, enabling the prediction of biological activity and the design of novel scaffolds with desired properties.

Clinical Translation Potential of Benzoxazole-Based Compounds